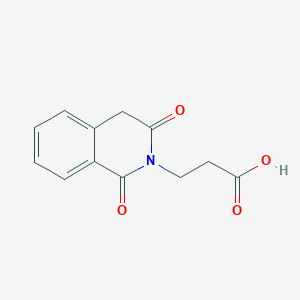
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.22 g/mol
- CAS Number : 75513-35-8
- PubChem CID : 4962537
The structure of the compound features a dioxoisoquinoline core, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds containing the 3,4-dihydroisoquinoline moiety exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the potential of these compounds to inhibit leucine aminopeptidase (LAP), an enzyme implicated in tumor progression. The study utilized virtual screening and molecular docking techniques to identify compounds with promising LAP inhibitory activity .
Key Findings:
- Inhibition of LAP : The compound demonstrated effective inhibition of LAP, which is crucial in cancer metabolism.
- Cell Line Studies : The compound showed significant antiproliferative effects on human cancer cell lines such as HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), and Raji (Burkitt's lymphoma) with IC50 values indicating potent activity .
The mechanism by which this compound exerts its effects involves:
- Cell Cycle Arrest : The compound has been shown to induce G1/S phase cell cycle arrest, which is critical for preventing the proliferation of cancer cells.
- Apoptosis Induction : Studies suggest that it promotes apoptosis in cancer cells through various signaling pathways .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the isoquinoline structure could enhance biological activity. For instance, substituents on the aromatic ring significantly influenced LAP inhibition and antiproliferative effects .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, 35 derivatives of isoquinoline were synthesized and tested for their LAP inhibitory activity. Among them, several displayed promising results with low micromolar IC50 values .
- Toxicological Assessments : Toxicity studies indicated a favorable safety profile for selected compounds, suggesting potential therapeutic applications in oncology .
Data Summary
| Compound ID | Chemical Name | IC50 (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|---|
| 1 | This compound | 16.5 | HL-60, MCF-7, Raji | LAP Inhibition |
| 2 | Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate | 10.0 | Various Cancer Lines | G1/S Arrest |
特性
IUPAC Name |
3-(1,3-dioxo-4H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-7-8-3-1-2-4-9(8)12(17)13(10)6-5-11(15)16/h1-4H,5-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZUYKZVLRIJEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407118 |
Source


|
| Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75513-35-8 |
Source


|
| Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













